REACTION_CXSMILES
|
C(OCC1SCC(=O)O1)(=O)CCC.[C:14]([O:19][CH2:20][CH:21]1[CH2:25][O:24]C(C)(C)[O:22]1)(=[O:18])[CH2:15][CH2:16][CH3:17]>CO>[C:14]([O:19][CH2:20][CH:21]([OH:22])[CH2:25][OH:24])(=[O:18])[CH2:15][CH2:16][CH3:17]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)OCC1OC(CS1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)OCC1OC(OC1)(C)C
|
Name
|
50W
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for preparing the 1,3-oxathiolane ring
|
Type
|
CUSTOM
|
Details
|
purification of the intermediate products
|
Type
|
CUSTOM
|
Details
|
In a first step, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl butanoate is prepared from solketal and n-butyryl chloride in t-butyl methyl ether, DMAP and triethylamine
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(=O)OCC(CO)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |